1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a tert-butylthio group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
- 1-(2-(Methylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- 1-(2-(Ethylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- 1-(2-(Isopropylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
Comparison: Compared to these similar compounds, 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is unique due to the presence of the tert-butylthio group, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S/c1-5-23-18-11-9-16(10-12-18)14-19(22)21-13-7-6-8-17(21)15-24-20(2,3)4/h9-12,17H,5-8,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDTRHZCANIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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